N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
Description
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a benzothiazole-derived compound featuring a methylsulfonyl group at the 6-position of the benzothiazole ring and a tetrazole-substituted cyclohexanecarboxamide moiety. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where sulfonyl and tetrazole groups play critical roles in molecular interactions.
Properties
Molecular Formula |
C16H18N6O3S2 |
|---|---|
Molecular Weight |
406.5 g/mol |
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H18N6O3S2/c1-27(24,25)11-5-6-12-13(9-11)26-15(18-12)19-14(23)16(7-3-2-4-8-16)22-10-17-20-21-22/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,19,23) |
InChI Key |
YRUYBRLRCSFSMW-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3(CCCCC3)N4C=NN=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using methylsulfonyl chloride in the presence of a base such as pyridine.
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic or basic conditions:
Tetrazole Ring Reactivity
The 1H-tetrazole-1-yl group participates in:
-
Coordination Chemistry : Acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming stable complexes that enhance bioavailability .
-
Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to generate N-substituted derivatives, modulating electronic properties :
Benzothiazole Modifications
The benzothiazole moiety undergoes electrophilic substitution and sulfonyl group reactions:
Carboxamide Functionalization
The cyclohexanecarboxamide group reacts via:
-
Condensation : Forms Schiff bases with aldehydes under anhydrous conditions :
-
Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids catalyzed by Pd(PPh₃)₄ .
Stability Under Physiological Conditions
Studies on analogous compounds reveal:
Synthetic Pathway Considerations
Key steps in derivatization include:
-
Tetrazole Ring Formation : Cycloaddition of sodium azide with nitriles (60–80°C, DMF) .
-
Benzothiazole Coupling : Ullmann condensation with iodobenzene derivatives (CuI, K₂CO₃) .
This compound’s multifunctional architecture allows tailored modifications to enhance drug-like properties while maintaining structural integrity. Further studies should explore its reactivity in catalytic asymmetric synthesis and metabolic pathways.
Scientific Research Applications
Biological Activities
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide has been studied for its potential in the following areas:
Antimicrobial Activity
Research indicates that compounds with benzothiazole and tetrazole structures exhibit significant antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them candidates for developing new antibiotics.
Anticancer Properties
The compound's structural characteristics suggest it may interact with biological targets involved in cancer progression. Studies have shown that similar compounds can induce apoptosis in cancer cells, inhibit cell proliferation, and affect cell cycle dynamics.
Anti-inflammatory Effects
Due to the presence of the methylsulfonyl group, this compound may also exhibit anti-inflammatory effects. Compounds with similar structures have been reported to modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions. The synthetic routes often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.
Case Study 1: Anticancer Evaluation
A study evaluated derivatives of benzothiazole compounds for their anticancer activity against various human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values below 100 μM, demonstrating significant cytotoxicity. The mechanism of action involved apoptosis induction and disruption of mitochondrial function .
Case Study 2: Antimicrobial Screening
Another research effort focused on synthesizing new benzothiazole derivatives to assess their antimicrobial efficacy. The findings revealed that some derivatives displayed potent activity against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The tetrazole ring can enhance the compound’s binding affinity to its targets, while the cyclohexanecarboxamide group can improve its pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
The following table highlights key structural differences between the target compound and analogous benzothiazole derivatives:
Key Observations:
- Methylsulfonyl vs.
- Tetrazole vs.
Hydrogen Bonding and Crystal Packing
While focuses on a triazole-thione compound, its emphasis on hydrogen-bonded networks (N–H···O/S and O–H···S) provides a comparative framework. The tetrazole group in the target compound could similarly engage in hydrogen bonding, akin to the triazole-thione system in , but with distinct geometry due to the tetrazole’s five-membered ring and higher acidity .
Biological Activity
N-[(2E)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound recognized for its potential biological activity. This compound features a benzothiazole core, a methylsulfonyl group, and a tetrazole moiety, which are known to contribute to various pharmacological properties. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₁₆N₆O₃S. It has a molecular weight of approximately 328.39 g/mol. The compound's structure is characterized by the following features:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₆O₃S |
| Molecular Weight | 328.39 g/mol |
| LogP | 3.5621 |
| Polar Surface Area | 72.673 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is hypothesized to stem from its interaction with various molecular targets. The benzothiazole ring is known to inhibit enzymes and modulate receptor functions, while the methylsulfonyl group enhances solubility and bioavailability, facilitating effective delivery to biological targets .
Antimicrobial Activity
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. Preliminary studies suggest that this compound may share these properties, although specific data on its antimicrobial efficacy remains limited .
Anticancer Activity
Benzothiazole derivatives have also been explored for their anticancer potential. A study involving related compounds demonstrated inhibition of tumor cell proliferation in vitro. The mechanism often involves the induction of apoptosis in cancer cells via modulation of signaling pathways associated with cell survival and death . Further investigation into this compound's effects on cancer cells is warranted.
Anti-inflammatory Effects
Compounds containing benzothiazole rings have been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in various models of inflammation. This suggests that this compound may also possess similar effects, potentially providing therapeutic benefits in inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives:
- Antimalarial Activity : A related study found that benzothiazole hydrazones exhibited significant antimalarial activity against resistant strains of Plasmodium falciparum. The compounds demonstrated both in vitro and in vivo efficacy, suggesting a promising avenue for further exploration with this compound .
- Cytotoxicity Studies : In vitro cytotoxicity assays revealed that structurally similar compounds could induce cytotoxic effects on various cancer cell lines while exhibiting minimal toxicity to normal cells. This selectivity is crucial for potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
